molecular formula C23H27NO2 B1260890 3-(4-Hydroxy)phenoxy-N-methylmorphinan

3-(4-Hydroxy)phenoxy-N-methylmorphinan

Número de catálogo: B1260890
Peso molecular: 349.5 g/mol
Clave InChI: AYBKLSNGMJWPLR-MDNUFGMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.

Propiedades

Fórmula molecular

C23H27NO2

Peso molecular

349.5 g/mol

Nombre IUPAC

4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol

InChI

InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1

Clave InChI

AYBKLSNGMJWPLR-MDNUFGMLSA-N

SMILES isomérico

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O

SMILES canónico

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O

Sinónimos

3-(4-hydroxy)phenoxy-N-methylmorphinan
3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride
3-(para-hydroxy)phenoxy-N-methylmorphinan
3-HPMM

Origen del producto

United States

Métodos De Preparación

Nucleophilic Substitution with Hydroquinone

This method introduces the 4-hydroxyphenoxy group via displacement of a leaving group (e.g., chloride, bromide) at position 3 of N-methylmorphinan.

Procedure :

  • Synthesis of 3-chloro-N-methylmorphinan : Bromination or chlorination of the morphinan core at position 3.
  • Substitution with hydroquinone : React 3-chloro-N-methylmorphinan with hydroquinone in DMF using K₂CO₃ as a base.

Conditions :

Reagent Temperature Time Yield Reference
Hydroquinone, K₂CO₃, DMF 80–90°C 3 hr 94–95%

Mechanism :

  • Hydroquinone acts as a nucleophile, displacing the chloride via SN2 mechanism.
  • DMF facilitates solubility and stabilizes intermediates.

Advantages :

  • High yield and enantiomeric excess (e.e. >99%).
  • Mild conditions compared to cyclization methods.

Acid-Catalyzed Cyclization of Octahydroisoquinolines

This approach constructs the morphinan core with pre-installed substituents.

Procedure :

  • Synthesize 1-(p-methoxybenzyl)-N-methyl-octahydroisoquinoline : Alkylation and cyclization steps.
  • Cyclize with acid catalysts : Use H₂SO₄, H₃PO₄, or polyphosphoric acid (PPA) at 50–100°C.

Conditions :

Acid Catalyst Temperature Time Yield Reference
H₂SO₄ or H₃PO₄ 50–100°C 24 hr 67–69%

Mechanism :

  • Acid promotes cyclization via protonation of the nitrogen, facilitating ring closure.
  • Electron-withdrawing groups (e.g., formyl) stabilize intermediates.

Limitations :

  • Low yields (≤69%) due to side reactions like ether cleavage.
  • Harsh conditions (high temperature, strong acids).

Microbial Hydroxylation

This method introduces the 4-hydroxy group via biocatalytic oxidation.

Procedure :

  • Synthesize 3-phenoxy-N-methylmorphinan : Using chemical substitution.
  • Hydroxylate at position 4 : Employ Beauveria bassiana or engineered oxidases.

Conditions :

Substrate Microbe Yield Reference
R-2-phenoxypropionic acid Beauveria bassiana CCN-7 36.88 g/L

Mechanism :

  • Cytochrome P450 oxidases catalyze regioselective hydroxylation.
  • Mutagenesis improves microbial efficiency (9.73-fold increase).

Advantages :

  • Green chemistry approach with high regioselectivity.
  • Scalable for industrial production.

Key Reaction Steps and Optimization

Functional Group Protection

  • Hydroxyl protection : Methylation or silylation prevents unwanted reactions during substitution.
  • Deprotection : Acidic or enzymatic hydrolysis regenerates the hydroxyl group.

Comparative Analysis of Methods

Method Yield Time Complexity Regioselectivity Reference
Nucleophilic Substitution 94–95% 3 hr Low High
Cyclization 67–69% 24 hr High Moderate
Microbial Hydroxylation 36.88 g/L Days Moderate High

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-(4-Hydroxy)phenoxy-N-methylmorphinan exhibits properties similar to traditional opioids, specifically in its analgesic effects. It is derived from morphinan, a class of compounds known for their interaction with opioid receptors. The compound's analgesic activity has been demonstrated in various studies, indicating its potential as a pain management agent without the addiction liability commonly associated with opioids like codeine.

Pain Management

The primary application of this compound is in pain management. Studies have shown that it can provide effective analgesia comparable to established opioids but with a lower risk of addiction. For instance, the ED50 values for this compound were found to be approximately 2.0 mg/kg when administered subcutaneously, indicating significant analgesic potency .

Neurological Applications

Emerging research suggests potential applications in treating neurological conditions due to its neuroprotective properties. The compound's ability to antagonize NMDA receptors may help mitigate excitotoxicity associated with conditions like traumatic brain injury or neurodegenerative diseases .

Analgesic Efficacy in Animal Models

In a study evaluating the analgesic efficacy of this compound, researchers conducted the phenylquinone writhing test on mice. The results indicated that this compound significantly reduced pain responses compared to control groups, showcasing its potential as an effective analgesic agent .

Neuroprotective Effects

Another study focused on the neuroprotective effects of morphinan derivatives, including this compound. It was observed that these compounds could reduce neuronal damage following excitotoxic injury in vitro, suggesting their utility in developing treatments for conditions characterized by excessive glutamate activity .

Data Table: Comparative Analgesic Potency

CompoundED50 (mg/kg)Route of Administration
This compound2.0Subcutaneous
Codeine3.9Subcutaneous
Morphine0.2Subcutaneous

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparación Con Compuestos Similares

Similar Compounds

    Levallorphan: A structurally similar compound with known biological activities.

    Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.

Uniqueness

3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(4-Hydroxy)phenoxy-N-methylmorphinan?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at λmax ~255 nm (common for aromatic/heterocyclic compounds) to assess purity. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks for the morphinan backbone and phenolic hydroxyl group. Mass spectrometry (MS) should validate molecular weight. Ensure calibration against certified reference standards (CRS) for accuracy .

Q. How should researchers handle and store this compound to maintain stability during long-term studies?

  • Methodological Answer : Store the compound as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation. Conduct stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf-life. Monitor purity via HPLC every 6–12 months and compare degradation profiles (e.g., oxidation of the phenolic group) to validate storage protocols .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., opioid receptor subtypes, serotonin receptors) using radioligand displacement techniques. Pair this with functional assays (e.g., cAMP inhibition for opioid activity) in transfected cell lines. Include positive controls (e.g., morphine for µ-opioid receptor affinity) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How can conflicting results in receptor-binding assays between laboratories be systematically resolved?

  • Methodological Answer :

  • Step 1 : Verify assay conditions (buffer pH, ion concentrations, temperature) and ligand concentrations. For example, divalent cations (Mg²⁺) can influence opioid receptor binding affinity.
  • Step 2 : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. scintillation counting).
  • Step 3 : Analyze batch-to-batch variability in compound synthesis (e.g., residual solvents affecting solubility) via gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies optimize the synthetic yield of this compound while minimizing impurities?

  • Methodological Answer :

  • Route Selection : Use palladium-catalyzed coupling for phenoxy group introduction to reduce side reactions.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate → methanol) followed by recrystallization in ethanol/water.
  • Impurity Profiling : Characterize by-products (e.g., N-demethylated analogs) via LC-MS and adjust reaction stoichiometry or catalyst loading to suppress their formation .

Q. How should dose-response studies be designed to evaluate efficacy and toxicity in vivo?

  • Methodological Answer :

  • Model Selection : Use murine models (e.g., tail-flick test for analgesia) with staggered dosing (0.1–10 mg/kg, i.p.). Include vehicle and positive control groups (e.g., morphine at 5 mg/kg).
  • Toxicity Metrics : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST for hepatotoxicity).
  • Data Analysis : Apply nonlinear regression to calculate ED₅₀ and TD₅₀ values, and derive therapeutic indices (TD₅₀/ED₅₀). Use ANOVA with post-hoc tests to compare group differences .

Data Contradiction Analysis

Q. How can discrepancies in reported metabolic half-lives between in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • In Vitro : Use liver microsomes (human/rodent) with NADPH cofactors to measure intrinsic clearance. Adjust for protein binding using equilibrium dialysis.
  • In Vivo : Conduct pharmacokinetic studies (plasma sampling at 0.5, 1, 2, 4, 8, 24 h post-dose) and compare with in vitro-in vivo extrapolation (IVIVE) models. Investigate species-specific cytochrome P450 metabolism via inhibitor studies (e.g., ketoconazole for CYP3A4) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.